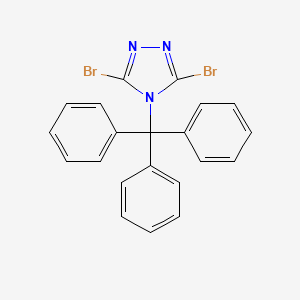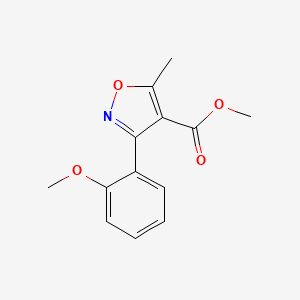
5-Fluoro-3-iodo-1-methyl-1H-indazole
Descripción general
Descripción
5-Fluoro-3-iodo-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1060817-10-8 . It has a molecular weight of 276.05 and its linear formula is C8 H6 F I N2 .
Molecular Structure Analysis
The InChI code for 5-Fluoro-3-iodo-1-methyl-1H-indazole is 1S/C8H6FIN2/c1-12-7-3-2-5 (9)4-6 (7)8 (10)11-12/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Fluoro-3-iodo-1-methyl-1H-indazole is a solid at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación
Metabolic Profiling and Pharmacology
5-Fluoro analogs of indazole compounds, including variations similar to 5-Fluoro-3-iodo-1-methyl-1H-indazole, have been extensively studied for their metabolic profiles and pharmacological properties. For instance, 5-fluoro analogs of synthetic cannabinoids, like AB-PINACA and 5F-AB-PINACA, have been found to produce distinct primary metabolites. These metabolites, primarily 5-hydroxypentyl and pentanoic acid metabolites, are significant in the context of pharmacology and toxicology (Wohlfarth et al., 2015).
Antitumor Activity
Research has also been conducted on the antitumor potential of compounds structurally related to 5-Fluoro-3-iodo-1-methyl-1H-indazole. A study on 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar structure, showed its ability to inhibit the proliferation of some cancer cell lines, indicating potential therapeutic applications in oncology (Hao et al., 2017).
Supramolecular Structure Analysis
The influence of fluorination on the supramolecular structure of indazoles has been a subject of research as well. Studies have explored how the replacement of a hydrogen atom with a fluorine atom affects the supramolecular structure of NH-indazoles. This research is crucial in understanding the chemical and physical properties of fluorinated indazoles, which is relevant in material science and molecular engineering (Teichert et al., 2007).
Pharmacological Modifications and Imaging Applications
Fluorination of the indazole ring has been shown to alter pharmacological properties in specific agonists. For example, studies on fluorinated analogues of marsanidine, a hypotensive agent, demonstrated that the introduction of fluorine reduced binding affinity and selectivity in certain receptors. This kind of research is important in the development of pharmacological agents and imaging probes, such as for PET imaging of brain receptors (Wasilewska et al., 2014).
Biheteroaryl Fluorophore Development
The development of biheteroaryl fluorophores through oxidative cross-coupling reactions involving indazoles is another area of active research. These fluorophores exhibit tunable emissions and are used in applications like bioimaging and material sciences. For instance, a study on the palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles resulted in the development of Indazo-Fluors, which are used for mitochondria imaging in living cells (Cheng et al., 2016).
Safety and Hazards
The safety information available indicates that 5-Fluoro-3-iodo-1-methyl-1H-indazole may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
5-fluoro-3-iodo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIFBOPEQAMZJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650982 | |
| Record name | 5-Fluoro-3-iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-iodo-1-methyl-1H-indazole | |
CAS RN |
1060817-10-8 | |
| Record name | 5-Fluoro-3-iodo-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060817-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-3-iodo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-Butyl 7-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1512627.png)

![4-Benzyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1512629.png)

![trans-Methyl 1'-(methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1512632.png)


![8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one](/img/structure/B1512641.png)